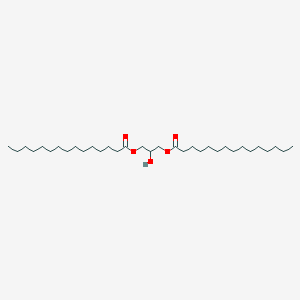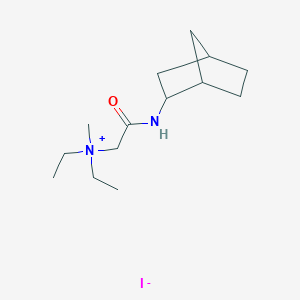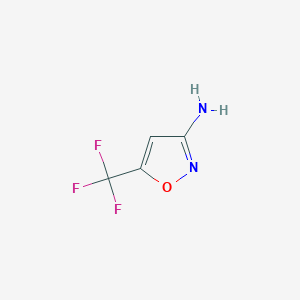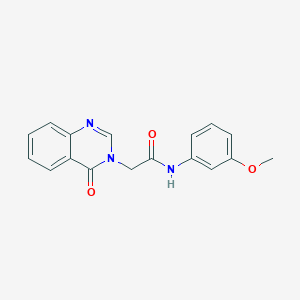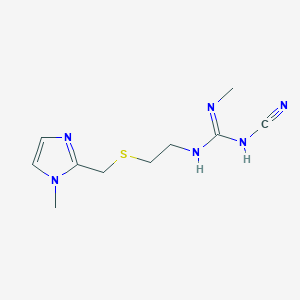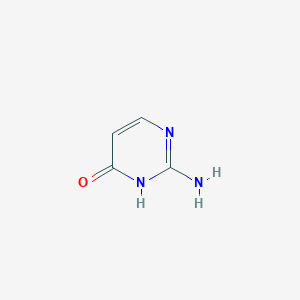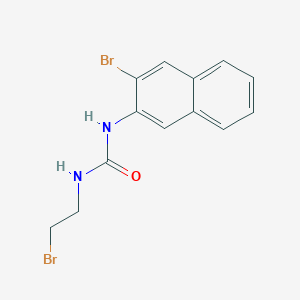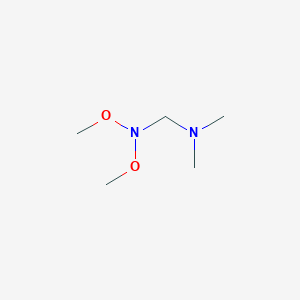
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride is a chemical compound that is widely used in scientific research. This compound is also known as TMC and is a derivative of naphthalene. TMC is a versatile compound that has a wide range of applications in various fields of science, including chemistry, biochemistry, and physiology.
作用機序
The mechanism of action of TMC involves the reaction of the carbonyl group with ROS, which leads to the formation of a fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the sample. TMC is highly specific for ROS and does not react with other cellular components, which makes it an ideal probe for the detection of ROS.
生化学的および生理学的効果
TMC has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
実験室実験の利点と制限
The main advantage of TMC is its high sensitivity and selectivity for ROS detection. It is also a non-toxic compound that can be easily synthesized in the laboratory. However, TMC has limitations in terms of its stability and solubility. It is sensitive to light and air, and it can degrade over time. TMC is also insoluble in water, which limits its use in aqueous solutions.
将来の方向性
There are several future directions for the use of TMC in scientific research. One potential application is in the development of new drugs for the treatment of ROS-related diseases, such as cancer and cardiovascular disease. TMC can be used as a screening tool for the identification of compounds that can reduce ROS levels in living cells and tissues. Another potential application is in the development of new imaging techniques for the detection of ROS in vivo. TMC can be conjugated to other imaging agents, such as nanoparticles or magnetic resonance imaging (MRI) contrast agents, to create new imaging probes for the detection of ROS in living organisms.
Conclusion:
In conclusion, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride is a versatile compound that has a wide range of applications in scientific research. Its high sensitivity and selectivity for ROS detection make it an ideal probe for the study of oxidative stress and related diseases. TMC has the potential to be used in the development of new drugs and imaging techniques for the detection and treatment of ROS-related diseases.
合成法
The synthesis of TMC involves the reaction of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with thionyl chloride. This reaction produces TMC as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
TMC is widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. TMC is a highly sensitive and selective probe for the detection of ROS, and it has been used in various studies to monitor the levels of ROS in living cells and tissues.
特性
CAS番号 |
104224-50-2 |
|---|---|
製品名 |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride |
分子式 |
C15H19ClO |
分子量 |
250.76 g/mol |
IUPAC名 |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C15H19ClO/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3 |
InChIキー |
CPWIUCQCJRWWTH-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)Cl)(C)C)C |
正規SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)Cl)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





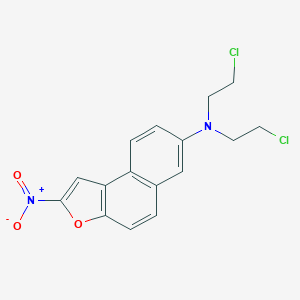
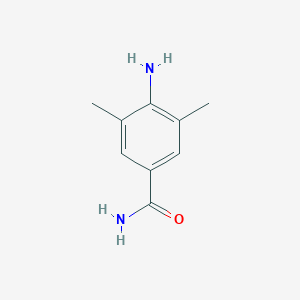
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
